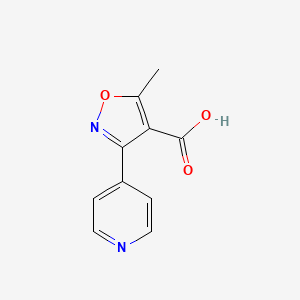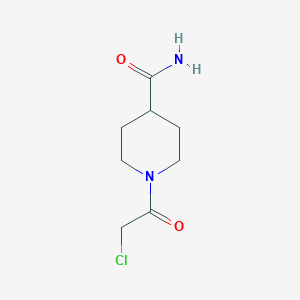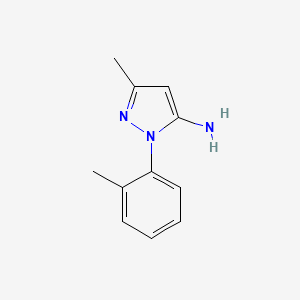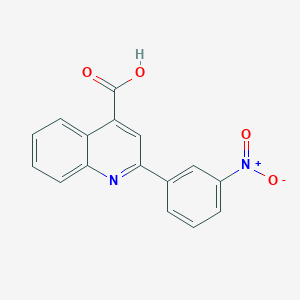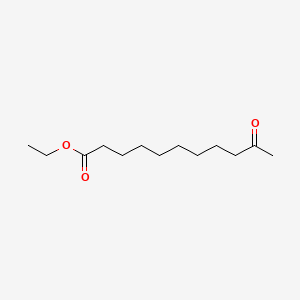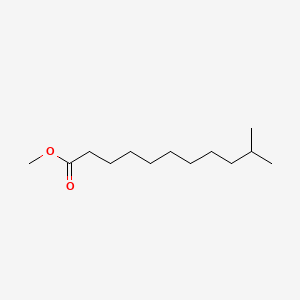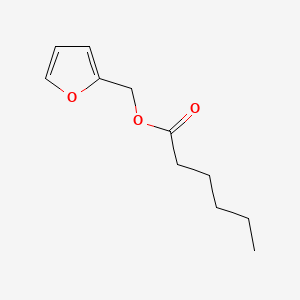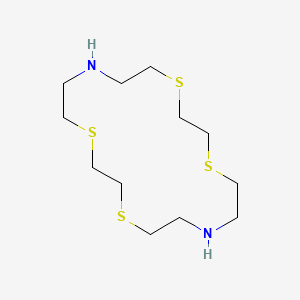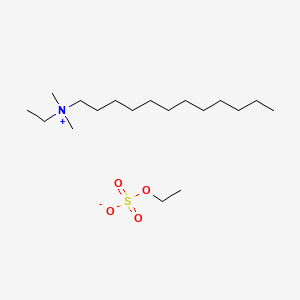
Lauryldimethylethylammonium ethyl sulfate
Übersicht
Beschreibung
Lauryldimethylethylammonium ethyl sulfate (LDEAS) is a quaternary ammonium surfactant that is widely used in scientific research. Its chemical formula is C14H33NO4S, and it is commonly referred to as LDEAS or simply as the ethyl sulfate salt of lauryldimethylethylammonium. LDEAS is a cationic surfactant, which means that it has a positive charge and is attracted to negatively charged surfaces or molecules.
Wirkmechanismus
The mechanism of action of Lauryldimethylethylammonium ethyl sulfate is based on its ability to interact with and disrupt the structure of biological membranes. Lauryldimethylethylammonium ethyl sulfate molecules are attracted to the hydrophobic regions of the membrane, where they insert themselves and disrupt the lipid bilayer. This disruption can lead to changes in membrane permeability and fluidity, which can have a variety of effects on cellular processes.
Biochemische Und Physiologische Effekte
Lauryldimethylethylammonium ethyl sulfate has been shown to have a variety of biochemical and physiological effects, depending on the concentration and context of its use. At low concentrations, Lauryldimethylethylammonium ethyl sulfate can act as a mild detergent, disrupting the structure of proteins and nucleic acids. At higher concentrations, Lauryldimethylethylammonium ethyl sulfate can cause cell lysis and death. Lauryldimethylethylammonium ethyl sulfate has also been shown to have antimicrobial properties, making it a potential candidate for use in disinfectants and sanitizers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Lauryldimethylethylammonium ethyl sulfate is its ability to solubilize and stabilize hydrophobic compounds, making it a valuable tool in drug discovery and development. Lauryldimethylethylammonium ethyl sulfate is also relatively inexpensive and easy to synthesize, making it accessible to a wide range of researchers. However, Lauryldimethylethylammonium ethyl sulfate can be toxic at high concentrations, and its effects on biological membranes can be difficult to predict and control.
Zukünftige Richtungen
There are a number of future directions for research on Lauryldimethylethylammonium ethyl sulfate. One area of interest is the development of new applications for Lauryldimethylethylammonium ethyl sulfate in drug delivery and nanotechnology. Another area of research is the investigation of the mechanism of action of Lauryldimethylethylammonium ethyl sulfate at the molecular level, which could lead to the development of new drugs and therapies. Finally, there is a need for further research on the safety and toxicity of Lauryldimethylethylammonium ethyl sulfate, particularly in the context of its use in consumer products.
Wissenschaftliche Forschungsanwendungen
Lauryldimethylethylammonium ethyl sulfate is used in a variety of scientific research applications, including as a surfactant for the extraction and purification of proteins and nucleic acids. It is also used as a dispersant for nanoparticles and as a stabilizer for emulsions. Lauryldimethylethylammonium ethyl sulfate has been shown to be effective in promoting the solubility and stability of hydrophobic compounds, making it a valuable tool in drug discovery and development.
Eigenschaften
IUPAC Name |
dodecyl-ethyl-dimethylazanium;ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2;1-2-6-7(3,4)5/h5-16H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPPJWHBSYEOKV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062775 | |
| Record name | Dodecylethyldimethylammonium ethyl sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lauryldimethylethylammonium ethyl sulfate | |
CAS RN |
3006-13-1 | |
| Record name | 1-Dodecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryldimethylethylammonium ethyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecylethyldimethylammonium ethyl sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecylethyldimethylammonium ethyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYLDIMETHYLETHYLAMMONIUM ETHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM6K64WN7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




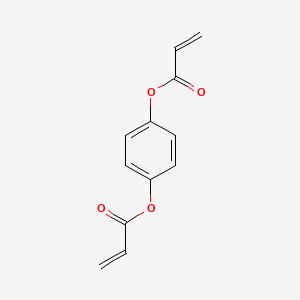
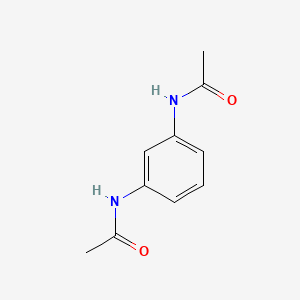
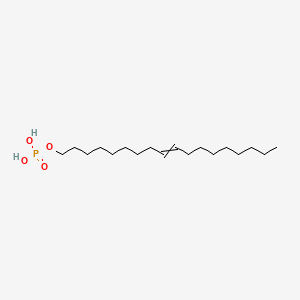
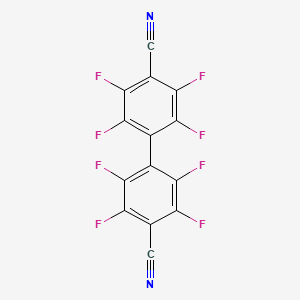
![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1593803.png)
